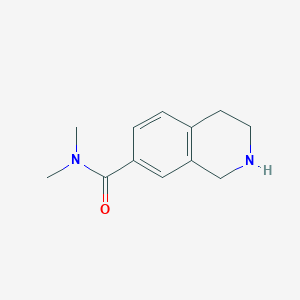
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces dihydro derivatives .
Scientific Research Applications
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which plays a role in cell signaling and proliferation . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its N,N-dimethyl substitution enhances its lipophilicity and may influence its interaction with biological targets .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-14(2)12(15)10-4-3-9-5-6-13-8-11(9)7-10/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
WCGAJKZPRGWPAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(CCNC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















